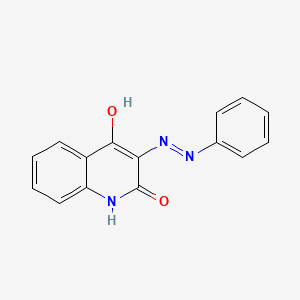

4-Hydroxy-3-(phenylazo)-2-quinolone

Description

Contextual Significance and Historical Development of Quinolone Azo Dyes

Quinolone derivatives, particularly 4-hydroxy-2-quinolones, represent a privileged scaffold in chemical and pharmaceutical research due to their diverse biological activities. nih.govresearchgate.net The core structure of 4-hydroxy-2-quinolone has been the subject of extensive synthetic exploration, leading to a wide array of derivatives with tailored properties. researchgate.netmdpi.com The introduction of an azo group (–N=N–) into the quinolone framework gives rise to quinolone azo dyes. iscientific.org This modification is significant as the azo group is a well-known chromophore, imparting vibrant color to the compounds. uobaghdad.edu.iq

Historically, azo dyes have been of immense industrial importance, particularly in the textile industry. The synthesis of azo compounds typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. iscientific.orguobaghdad.edu.iq The development of quinolone azo dyes is a logical extension of this chemistry, combining the established dyeing properties of the azo group with the versatile chemical and biological nature of the quinolone ring system. Research into these hybrid molecules has sought to explore their potential beyond traditional dyeing applications. researchgate.net

Interdisciplinary Relevance in Contemporary Organic Chemistry and Related Fields

The study of 4-Hydroxy-3-(phenylazo)-2-quinolone and related quinolone azo dyes extends across multiple scientific disciplines. In organic chemistry, the synthesis of these compounds presents interesting challenges and opportunities for developing novel synthetic methodologies. nih.govmdpi.com The reactivity of the quinolone nucleus and the azo linkage allows for a wide range of chemical modifications, making them versatile building blocks for more complex molecules.

In medicinal chemistry, quinolone derivatives have long been investigated for their therapeutic potential, including antimicrobial and anticancer activities. nih.govnih.gov The incorporation of the azo moiety can modulate these biological effects. For instance, some quinolone-based azo dyes have been synthesized and evaluated for their potential as anticancer agents, targeting specific enzymes like Aurora kinase A. iscientific.org Furthermore, the metal complexes of related azo-substituted quinoline (B57606) derivatives have been studied for their antioxidant properties. uobaghdad.edu.iq

The inherent light-absorbing properties of these dyes also make them relevant in materials science. ontosight.ai Their ability to undergo photo-induced transformations, such as geometric isomerization (cis-trans isomerism), opens up possibilities for their use in developing photoresponsive materials and molecular switches. researchgate.netbeilstein-journals.org In analytical chemistry, the colorimetric properties of these compounds and their ability to form complexes with metal ions have been explored for the development of new sensors and analytical reagents. uobaghdad.edu.iqresearchgate.net

Overview of Key Research Trajectories and Challenges

Current research on this compound and its analogues is focused on several key areas. One major trajectory is the continued synthesis of novel derivatives to expand the library of available compounds and to fine-tune their properties for specific applications. mdpi.comresearchgate.net This includes modifying the substituents on both the quinolone ring and the phenylazo group.

A significant challenge and area of intense study is the phenomenon of tautomerism in these molecules. beilstein-journals.org this compound can exist in different tautomeric forms, primarily the hydroxy-azo form and the keto-hydrazone form. The equilibrium between these tautomers can be influenced by factors such as the solvent and substituents on the molecule. beilstein-journals.orgscielo.br Understanding and controlling this tautomerism is crucial as the different forms can exhibit distinct chemical, physical, and biological properties. nih.govresearchgate.netresearchgate.net Theoretical and computational studies are often employed to predict the stability of different tautomers. beilstein-journals.orgscielo.br

Another research direction involves the investigation of their biological activities. This includes screening for antimicrobial and anticancer properties and elucidating their mechanisms of action. nih.govnih.gov The design of quinolone azo dyes as specific enzyme inhibitors is a promising area of research. iscientific.org Furthermore, the exploration of their photochemical properties for applications in areas like photodynamic therapy and molecular switching continues to be an active field of investigation. uobaghdad.edu.iqbeilstein-journals.org

Detailed Research Findings

The table below summarizes key characteristics and research findings related to this compound and its derivatives.

| Property/Application | Research Findings | References |

| Synthesis | Synthesized through condensation reactions, often starting from isatoic anhydrides or anthranilic acid derivatives and coupling with diazonium salts. | nih.govuobaghdad.edu.iq |

| Tautomerism | Exhibits keto-hydrazone and enol-azo tautomerism. The keto-hydrazone form is often found to be more stable in solution. | beilstein-journals.orgscielo.br |

| Antimicrobial Activity | 4-hydroxy-2-quinolone analogs show promise as antifungal agents. | nih.gov |

| Anticancer Potential | Derivatives have been designed and synthesized as potential anticancer agents, targeting enzymes such as PI3Kα and Aurora kinase A. | iscientific.orgnih.gov |

| Metal Complexation | The azo and hydroxyl/keto groups can act as ligands to form stable complexes with various metal ions (e.g., Cr(III), Fe(III), Co(II), Cu(II)). | uobaghdad.edu.iq |

| Photochemical Properties | Azo compounds can undergo reversible cis-trans isomerization upon irradiation, a property relevant for molecular switches. | beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6407-80-3 |

|---|---|

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

4-hydroxy-3-phenyldiazenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H11N3O2/c19-14-11-8-4-5-9-12(11)16-15(20)13(14)18-17-10-6-2-1-3-7-10/h1-9H,(H2,16,19,20) |

InChI Key |

XCFGSTMILLZSFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Hydroxy-2-quinolone Scaffolds

The synthesis of the core 4-hydroxy-2-quinolone structure is a well-established field in organic chemistry, with several named reactions providing reliable pathways. These methods often involve the condensation of aniline (B41778) derivatives with β-dicarbonyl compounds or their equivalents, followed by a cyclization step.

Cyclization Reactions Involving Malonamide (B141969) Derivatives

One prominent route to 4-hydroxy-2-quinolones involves the use of malonamide derivatives. These reactions capitalize on the reactivity of the malonamide moiety to construct the heterocyclic ring system. For instance, the reaction of an appropriately substituted aniline with diethyl malonate can lead to the formation of the quinolone ring. nih.gov

A notable example is a one-pot reaction where one equivalent of an aromatic amine reacts with two equivalents of diethyl malonate in a high-boiling solvent like diphenyl ether, catalyzed by triethylamine (B128534), to yield 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives. mdpi.com This highlights the versatility of malonate derivatives in building complex quinolone structures.

Condensation and Ring-Closure Strategies

A cornerstone in the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction proceeds via a Schiff base intermediate. wikipedia.org The conditions of this reaction can be tuned to favor the formation of either 4-hydroxyquinolines or their 2-hydroxy isomers. Specifically, lower temperatures favor the formation of the 4-hydroxy product, while higher temperatures can lead to the 2-hydroxyquinoline (B72897) via the Knorr quinoline (B57606) synthesis. wikipedia.org

The Gould-Jacobs reaction is another classical method that starts from an aniline and (alkoxymethylene)malonic ester to produce 4-hydroxyquinoline-3-carboxylic acid esters, which can be further manipulated. mdpi.com These condensation and ring-closure strategies often require high temperatures, and the choice of solvent can significantly impact the reaction yield. mdpi.comnih.gov Solvents like mineral oil, diphenyl ether, or Dowtherm A have been traditionally used to achieve the high temperatures needed for efficient cyclization. mdpi.com

Azo-Coupling Reactions for 3-Phenylazo Functionalization

The introduction of the phenylazo group at the C-3 position of the 4-hydroxy-2-quinolone scaffold is typically achieved through an azo-coupling reaction. This electrophilic aromatic substitution reaction involves a diazonium salt as the electrophile and the electron-rich quinolone ring as the nucleophile. numberanalytics.com

Diazotization of Aromatic Amines and Optimized Coupling Conditions

The first step in this process is the diazotization of an aromatic amine, such as aniline, to form the corresponding diazonium salt. researchgate.netnih.gov This is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govdoubtnut.com

Once the diazonium salt is formed, it is coupled with the 4-hydroxy-2-quinolone. The reaction is generally performed in a basic medium, which activates the quinolone ring for electrophilic attack by deprotonating the hydroxyl group to form a more nucleophilic phenoxide-like species. stackexchange.com For phenolic coupling partners, a pH range of 9-10 is often optimal. stackexchange.com

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of the azo-coupling reaction are highly dependent on several parameters. numberanalytics.com

Temperature: Low temperatures are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt. numberanalytics.com However, the coupling reaction temperature can be varied, though temperatures above 21 °C have been shown to drastically reduce yield in some cases due to increased diazonium salt decomposition. nih.gov

pH: The pH of the reaction medium is a critical factor. numberanalytics.com For coupling with phenolic compounds like 4-hydroxy-2-quinolone, a basic pH is required to deprotonate the hydroxyl group and increase the nucleophilicity of the ring. stackexchange.com However, excessively high pH can lead to a drop in yield. nih.gov In contrast, coupling with anilines requires a slightly acidic pH (4-5) to prevent side reactions at the amino group. stackexchange.com

Solvent: The choice of solvent can influence reaction rates and yields. numberanalytics.com Aqueous or mixed aqueous-organic solvent systems are commonly employed. numberanalytics.com

Substituents: The electronic nature of substituents on both the diazonium salt and the quinolone ring can affect reactivity. Electron-donating groups on the quinolone enhance its reactivity, while electron-withdrawing groups on the diazonium salt increase its electrophilicity. numberanalytics.com

| Parameter | Optimal Condition/Observation | Impact on Reaction |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. nih.govdoubtnut.com |

| Coupling pH (with phenols) | 9-10 | Activates the phenolic ring by forming the more nucleophilic phenoxide ion. stackexchange.com |

| Coupling pH (with anilines) | 4-5 | Prevents unwanted side reactions at the amino group. stackexchange.com |

| Coupling Temperature | < 21 °C | Higher temperatures can lead to a significant decrease in yield due to diazonium salt decomposition. nih.gov |

| Substituents on Quinolone | Electron-donating groups | Increase the nucleophilicity and reactivity of the quinolone ring. numberanalytics.com |

| Substituents on Aniline | Electron-withdrawing groups | Increase the electrophilicity of the resulting diazonium salt. numberanalytics.com |

Derivatization Strategies and Post-Synthetic Modifications

The 4-hydroxy-3-(phenylazo)-2-quinolone scaffold serves as a versatile platform for further chemical modifications to generate a library of derivatives with potentially diverse properties.

Derivatization can be targeted at several positions:

The Quinolone Nitrogen (N-1): The nitrogen atom of the quinolone ring can be alkylated or arylated. For example, N-alkylation of isatoic anhydrides followed by condensation can introduce substituents at this position. nih.gov

The Phenylazo Group: The phenyl ring of the azo moiety can be substituted with various functional groups by starting with the appropriately substituted aniline for the diazotization step.

The Quinolone Ring: The aromatic part of the quinolone scaffold can also bear substituents, which are typically introduced by using a substituted aniline in the initial quinolone synthesis. nih.gov

The 3-Position: While occupied by the phenylazo group, further reactions involving this group or the adjacent carbonyl and hydroxyl groups can be envisaged. For instance, the hydroxyl group can be a site for etherification or esterification under appropriate conditions.

Electrophilic and Nucleophilic Substitutions on the Quinoline and Phenylazo Moieties

The 4-hydroxy-2-quinolone scaffold is known to exist in tautomeric forms, primarily the 4-hydroxy-2(1H)-quinolone and 2,4-dihydroxyquinoline forms. nih.gov The presence of the electron-donating hydroxyl group at the C-4 position significantly activates the quinoline ring, making it susceptible to electrophilic attack. researchgate.net Consequently, electrophilic substitution reactions such as halogenation and coupling occur readily on the quinoline nucleus. researchgate.net

While the C-3 position is occupied by the phenylazo group, electrophilic substitutions are directed towards other available positions on the carbocyclic part of the quinoline ring (positions 5, 6, 7, and 8).

Nucleophilic substitution reactions can also occur, particularly involving the hydroxyl group at C-4. For instance, the hydroxyl group in similar quinoline derivatives can be replaced in nucleophilic substitution reactions to synthesize new compounds. ossila.com Furthermore, catalyst-free nucleophilic substitution of hydrogen has been demonstrated in quinoline rings, reacting with acylethynylpyrroles to form 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org

The reactivity of the phenylazo group itself towards substitution would be influenced by the electronic nature of the quinoline ring and any substituents present on the phenyl ring.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Electrophilic Substitution | Halogenating agents | Halogenated quinoline derivatives | researchgate.net |

| Nucleophilic Substitution | Phosphorus pentasulfide/Pyridine | Thioquinolines | ossila.com |

| Nucleophilic Substitution | Acylethynylpyrroles, 80–110 °C | 2-(E-2-acylethenylpyrrolyl)quinolines | rsc.org |

Formation of Fused Heterocyclic Systems

The 4-hydroxy-2-quinolone moiety serves as a versatile building block for the construction of fused heterocyclic systems through various cyclization reactions. These reactions often involve the hydroxyl group at C-4 and the active hydrogen at the C-3 position, or substituents placed at this position.

One prominent method involves the reaction of 6,7-disubstituted-4-hydroxy-quinoline-2-ones with bifunctional reagents. For example, reacting these quinolones with 2,3-dichloropyrazine (B116531) in dimethylformamide (DMF) with triethylamine as a catalyst leads to the formation of complex fused systems like 5,12-dihydropyrazino[2,3-c:5,6-c′]difuro[2,3-c:4,5-c′]-diquinoline-6,14(5H,12H)diones. nih.govresearchgate.net This transformation involves the addition of two moles of the quinolone to two moles of the pyrazine, with the elimination of four moles of HCl. nih.gov

Another strategy for creating fused rings is through acid-catalyzed tandem reactions. The reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the structure of the alcohol used. rsc.org This proceeds through a sequence of a Friedel–Crafts-type reaction followed by either a 6-endo-dig or a 5-exo-dig cyclization. rsc.org

Furthermore, oxidative cyclization presents another route to fused systems. For instance, 2-(buten-3-yl)quinazolin-4(3H)-ones can be cyclized using bis(trifluoroacetoxy)iodobenzene (PIFA) to regioselectively form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org While this example is on a quinazolinone, similar principles of intramolecular cyclization can be applied to appropriately substituted quinolones. The development of synthetic strategies combining reactions like Claisen rearrangement and ring-closing metathesis has also enabled the creation of quinolone-fused multi-ring-sized heterocycles, such as oxepin- and oxocin-fused quinolines. researchgate.net

| Starting Quinolone Derivative | Reagent(s) | Resulting Fused System | Reference |

| 6,7-Disubstituted-4-hydroxy-quinoline-2-ones | 2,3-Dichloropyrazine | Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones | nih.govresearchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Pyrano[3,2-c]quinolones / Furo[3,2-c]quinolones | rsc.org |

| 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4(1H)-quinolone | (Not specified for direct fusion) | Quinolone-fused multiring-sized oxygen heterocycles | researchgate.net |

| 2-(Buten-3-yl)quinazolin-4(3H)-ones | Bis(trifluoroacetoxy)iodobenzene (PIFA) | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | beilstein-journals.org |

Comprehensive Spectroscopic and Structural Characterization

Elucidation of Molecular Structure by High-Resolution Techniques

High-resolution techniques are fundamental to confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the atoms within 4-Hydroxy-3-(phenylazo)-2-quinolone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For this compound, NMR studies are crucial for identifying the tautomeric forms that may exist in equilibrium. The compound can exist as the azo-enol form (A) or the hydrazone-keto form (B), and this equilibrium is often influenced by the solvent. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The 4-hydroxy-2(1H)-quinolone moiety typically shows characteristic signals for the aromatic protons on the benzo-fused ring, often appearing as multiplets in the range of δ 7.0-8.0 ppm. researchgate.net A broad singlet for the N-H proton is expected, typically downfield. The protons of the phenylazo group would also appear in the aromatic region. The most significant feature in the ¹H NMR spectrum is the presence of signals corresponding to either the OH proton of the azo-enol tautomer or the NH proton of the hydrazone tautomer, which helps in elucidating the predominant form in a given solvent. researchgate.netmdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The 4-hydroxy-2-quinolone core has characteristic signals for the carbonyl carbon (C-2) around δ 160-165 ppm and the hydroxyl-bearing carbon (C-4) around δ 170-175 ppm. researchgate.netnih.gov The remaining aromatic and quinolone carbons appear between δ 100-150 ppm. The signals from the phenylazo group's carbons would also be present in this aromatic region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially within the overlapping aromatic regions. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, allowing for a complete mapping of the molecular skeleton. nih.govnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: This table presents expected chemical shift ranges based on the analysis of the constituent molecular fragments. Precise experimental values are dependent on solvent and acquisition parameters.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| N1-H | 10.0 - 12.0 (broad s) | - |

| C2 | - | ~164 |

| C3 | - | ~115-125 |

| C4-OH | 13.0 - 15.0 (broad s, hydrazone NH) | ~174 |

| C5-H | 7.5 - 8.0 (d) | ~122 |

| C6-H | 7.1 - 7.4 (t) | ~123 |

| C7-H | 7.3 - 7.6 (t) | ~131 |

| C8-H | 7.0 - 7.3 (d) | ~116 |

| C4a | - | ~139 |

| C8a | - | ~118 |

| Phenylazo C' | 7.2 - 7.8 (m) | ~120-150 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. For this compound (C₁₅H₁₁N₃O₂), the expected exact mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For quinolone-based compounds, common fragmentation pathways include the loss of neutral molecules like water (H₂O) and carbon monoxide (CO) from the quinolone core. nih.gov In the case of this compound, characteristic fragmentation would also involve the cleavage of the azo bond (-N=N-), leading to fragments corresponding to the diazonium cation of the phenyl group and the 3-amino-4-hydroxy-2-quinolone radical cation, or related species.

Vibrational spectroscopy, including FT-IR and FT-Raman, identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the molecule's vibrational modes. nih.govnih.gov

For this compound, the FT-IR spectrum would display several characteristic absorption bands:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the quinolone amide. mdpi.com

O-H Stretching: A broad band, potentially overlapping with the N-H stretch, for the hydroxyl group. In cases of strong hydrogen bonding, this can be shifted to lower wavenumbers (3000-2500 cm⁻¹).

C=O Stretching: A strong, sharp absorption band around 1640-1670 cm⁻¹ for the amide carbonyl group (C=O) of the 2-quinolone ring. mdpi.com

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region due to the aromatic ring stretching vibrations of both the quinolone and phenyl moieties. scialert.net

N=N Stretching: The azo group stretch is often weak in the IR spectrum but may appear in the 1400-1450 cm⁻¹ range. It is typically more prominent in the Raman spectrum.

Raman spectroscopy is complementary to FT-IR and is particularly useful for identifying symmetric, non-polar bonds. irispublishers.com The symmetric N=N stretch of the azo group and the C=C bonds of the aromatic rings would be expected to produce strong signals in the Raman spectrum. scialert.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Amide (in ring) | 3200 - 3400 |

| O-H Stretch | Phenol | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=O Stretch | Amide (in ring) | 1640 - 1670 |

| C=C/C=N Aromatic Stretch | Quinolone, Phenyl | 1450 - 1620 |

| N=N Stretch | Azo group | 1400 - 1450 (weak) |

| C-O Stretch | Phenol | 1200 - 1260 |

| Aromatic C-H Bend | Ar-H | 690 - 900 |

Solid-State Structural Analysis by X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not prominently available, this technique would unequivocally determine several key features. helsinki.fibohrium.com It would confirm the planarity of the molecule, provide precise bond lengths and angles, and identify the solid-state tautomeric form (azo vs. hydrazone). mdpi.com Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the N-H or O-H groups and the carbonyl oxygen or azo nitrogen atoms of adjacent molecules, which dictate the crystal packing. bohrium.com

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions and Tautomerism Studies

As an azo dye, this compound is a colored compound, and its electronic properties are readily studied by UV-Visible spectroscopy. researchgate.net This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum is characterized by intense absorption bands arising from π → π* transitions within the extensive conjugated system formed by the quinolone ring, the azo bridge, and the phenyl ring. A lower intensity band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group, may also be observed. researchgate.net

UV-Visible spectroscopy is also a powerful tool for studying the azo-hydrazone tautomerism. The two tautomers have distinct conjugated systems and therefore exhibit different absorption maxima (λ_max). By measuring the spectrum in various solvents of differing polarity or at different pH values, the equilibrium shift can be monitored, as the relative intensities of the bands corresponding to each tautomer will change. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the compound's thermal stability and decomposition profile. For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. The resulting thermogram would show the percentage of weight loss at each stage of decomposition, indicating whether the process occurs in a single step or multiple steps. This analysis is crucial for understanding the material's stability at elevated temperatures.

Molar Conductivity and Magnetic Susceptibility Measurements of Metal Complexes

The investigation of the molar conductivity and magnetic susceptibility of metal complexes of this compound provides crucial insights into their chemical nature, including the electrolytic behavior and the electronic configuration of the central metal ion. These measurements are fundamental in elucidating the geometry and bonding within these coordination compounds.

Molar Conductivity Measurements

Molar conductivity (ΛM) measurements are a key diagnostic tool to determine whether a metal complex behaves as an electrolyte in a given solvent. The magnitude of molar conductivity is indicative of the number of ions present in the solution, which in turn helps in formulating the structure of the complex, particularly in distinguishing between coordinated and counter-ions.

| Solvent | Expected Molar Conductivity Range (Ω⁻¹ cm² mol⁻¹) for 1:1 Electrolyte | Expected Molar Conductivity Range (Ω⁻¹ cm² mol⁻¹) for Non-electrolyte |

| DMF (N,N-Dimethylformamide) | 65 - 90 | Below 40 |

| DMSO (Dimethyl Sulfoxide) | 50 - 70 | Below 40 |

| Ethanol | 35 - 50 | Below 20 |

| Methanol (B129727) | 80 - 115 | Below 30 |

This table represents typical molar conductivity ranges for different electrolyte types in various solvents and is provided for illustrative purposes in the absence of specific data for this compound complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are instrumental in determining the magnetic properties of a material, which for transition metal complexes, reveals the number of unpaired electrons in the d-orbitals of the metal center. This information is vital for deducing the oxidation state and the geometry of the complex. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).

Similar to molar conductivity, specific magnetic susceptibility data for metal complexes of this compound could not be found in the surveyed literature. However, based on studies of other quinolone and azo-dye metal complexes, a general understanding can be inferred. For example, Cu(II) complexes, with a d⁹ electronic configuration, are expected to exhibit a magnetic moment corresponding to one unpaired electron (typically in the range of 1.7-2.2 B.M.). Ni(II) complexes can be either diamagnetic (square planar geometry) or paramagnetic with two unpaired electrons (octahedral or tetrahedral geometry), with magnetic moments typically around 2.8-3.5 B.M. for the paramagnetic forms.

| Metal Ion | Typical Geometry | Expected Number of Unpaired Electrons | Expected Magnetic Moment (μeff) Range (B.M.) |

| Co(II) | Octahedral / Tetrahedral | 3 | 4.3 - 5.2 (High Spin) / 1.8 - 2.9 (Low Spin) |

| Ni(II) | Octahedral / Tetrahedral | 2 | 2.8 - 3.5 |

| Cu(II) | Square Planar / Distorted Octahedral | 1 | 1.7 - 2.2 |

| Zn(II) | Tetrahedral / Octahedral | 0 | Diamagnetic |

This table presents expected magnetic moments for common metal ions in typical coordination geometries and is for illustrative purposes due to the absence of specific data for this compound complexes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. researchgate.net For 4-Hydroxy-3-(phenylazo)-2-quinolone, DFT calculations offer a detailed understanding of its geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to obtain the optimized geometry. numberanalytics.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic structure of this compound is characterized by the interplay between the quinolone and phenylazo moieties. The distribution of electron density, as calculated by DFT, highlights the electron-rich and electron-deficient regions within the molecule, which are critical for its chemical behavior.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2=O | 1.235 |

| C4-OH | 1.358 | |

| N=N | 1.252 | |

| C3-N | 1.421 | |

| Bond Angle (°) | C3-C4-C4a | 119.8 |

| C2-C3-N | 118.5 | |

| C3-N-N | 114.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenylazo group and the hydroxyl-substituted quinolone ring, while the LUMO is distributed over the quinolone and azo moieties. This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -2.89 |

| Energy Gap (ΔE) | 3.26 |

Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing insights into its reactive sites. nih.gov For this compound, the MEP map typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms, marking them as potential sites for nucleophilic attack. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.52 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.63 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 6.26 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies, which can then be compared with experimental data to aid in the assignment of vibrational modes.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm) | OH proton | 12.5 | 12.3 |

| Aromatic protons | 7.2 - 8.1 | 7.1 - 8.0 | |

| IR (cm⁻¹) | O-H stretch | 3450 | 3445 |

| C=O stretch | 1665 | 1660 | |

| UV-Vis (nm) | λmax | 420 | 418 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT provides a theoretical basis for understanding the electronic transitions that give rise to the observed colors of azo dyes like this compound. These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 2.95 | 0.65 | HOMO → LUMO |

| S2 | 3.42 | 0.12 | HOMO-1 → LUMO |

| S3 | 3.88 | 0.08 | HOMO → LUMO+1 |

Theoretical Studies on Tautomerism (Azo-Hydrazone, Keto-Enol)

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. Additionally, the quinolone ring can exhibit keto-enol tautomerism. Theoretical calculations are crucial for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium, such as solvent effects and substituent effects.

DFT calculations of the relative energies of the different tautomeric forms of this compound can predict the predominant tautomer in the gas phase and in different solvents. numberanalytics.com These studies often reveal that the hydrazone form is more stable due to the formation of a strong intramolecular hydrogen bond.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Azo-enol | 2.5 |

| Hydrazone-keto | 0.0 |

| Azo-keto | 5.8 |

Quantum Chemical Parameters and Structure-Property Correlations

Quantum chemical calculations provide a wealth of parameters that can be correlated with the chemical reactivity and properties of a molecule. For this compound, these parameters offer insights into its electronic characteristics and potential applications.

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactions.

The table below provides a hypothetical set of quantum chemical parameters for the most stable tautomer of this compound, based on typical values for related compounds calculated using DFT methods.

Table 3: Calculated Quantum Chemical Parameters for a Representative Tautomer of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

Note: These values are illustrative and derived from computational studies on analogous azo-quinolone compounds.

These parameters can be used to establish Structure-Property Correlations. For example, a smaller HOMO-LUMO gap in a series of related dyes often correlates with a bathochromic (red) shift in their absorption spectra. The dipole moment can be correlated with the solubility of the compound in different solvents. The MEP can help in understanding intermolecular interactions, such as those involved in dye-fiber binding or biological activity. By systematically modifying the structure of this compound (e.g., by adding substituents to the phenyl ring) and calculating these quantum chemical parameters, a rational design of new derivatives with desired properties can be achieved.

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 4-Hydroxy-3-(phenylazo)-2-quinolone

The this compound molecule possesses key structural features that make it an effective ligand for metal chelation. The primary binding sites are the carbonyl group at the 4-position and the hydroxyl group at the 3-position of the quinolone ring. isca.me This arrangement allows the molecule to act as a bidentate ligand, forming a stable six-membered ring upon complexation with a metal ion. isca.menih.gov

The presence of the phenylazo group at the 3-position can also influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. The delocalization of electrons across the azo group and the quinolone ring system can enhance the coordinating ability of the ligand.

Synthesis and Characterization of Metal Complexes

Metal complexes of quinolone derivatives are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent, often under reflux. researchgate.net The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their stoichiometry, coordination modes, and geometry.

Stoichiometry and Chelation Modes

The stoichiometry of the metal complexes of this compound and related quinolones can vary depending on the metal ion and the reaction conditions. Commonly observed stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). nih.gov Divalent cations such as Cu(II), Co(II), and Ni(II) often form complexes with a 1:2 stoichiometry, while trivalent cations like Fe(III) can form complexes with 1:1, 1:2, or 1:3 ratios. nih.gov

The primary chelation mode for quinolone-based ligands is bidentate, involving the coordination of the metal ion through the carbonyl oxygen and one of the carboxylate oxygen atoms (in the case of quinolone carboxylic acids) or the hydroxyl oxygen (in the case of 4-hydroxy-2-quinolones). isca.menih.govnih.gov This bidentate coordination through two oxygen atoms is a frequent mode of binding. nih.gov In some instances, these ligands can also act as bridging ligands, leading to the formation of polynuclear complexes. isca.me

Table 1: Stoichiometry of Metal Complexes with Quinolone-Based Ligands

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|

| Divalent Cations (e.g., Cu²⁺, Zn²⁺, Co²⁺) | 1:1, 1:2 | nih.gov |

| Trivalent Cations (e.g., Al³⁺, Fe³⁺) | 1:1, 1:2, 1:3 | nih.gov |

Proposed Geometries of Metal Centers

The geometry of the metal center in these complexes is determined by the coordination number and the nature of the ligand. For complexes with a 1:2 stoichiometry, a six-coordinate, slightly distorted octahedral geometry is commonly proposed. nih.gov In such cases, two bidentate ligands occupy four coordination sites, and the remaining two sites can be filled by solvent molecules or other co-ligands. nih.gov

For some divalent metal ions, four-coordinated tetrahedral or square planar geometries are also observed. researchgate.net For example, complexes of Cu(II), Co(II), and Ni(II) have been reported to exhibit octahedral geometries, while Zn(II), Cd(II), and Hg(II) complexes can adopt a tetrahedral geometry. researchgate.net

Table 2: Proposed Geometries for Metal Complexes of Quinolone Derivatives

| Metal Ion | Proposed Geometry | Reference |

|---|---|---|

| Cu(II) | Octahedral, Square Pyramidal | researchgate.netmdpi.com |

| Co(II) | Octahedral | researchgate.net |

| Ni(II) | Octahedral | researchgate.net |

| Zn(II) | Tetrahedral | researchgate.net |

| Fe(III) | Octahedral | nih.gov |

Investigation of Metal-Ligand Interactions

The interaction between the metal ion and the this compound ligand can be investigated through various spectroscopic and theoretical methods. These techniques provide valuable insights into the nature of the bonding and the stability of the resulting complexes.

Spectroscopic Signatures of Complexation

UV-Visible Spectroscopy: The formation of a metal complex is often accompanied by changes in the electronic absorption spectrum of the ligand. The complexation can lead to shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensities. nih.gov These shifts are indicative of the interaction between the metal d-orbitals and the ligand's molecular orbitals. New charge-transfer bands, often in the visible region, may also appear upon complexation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The stretching frequency of the C=O group of the quinolone ring is particularly informative. A shift of the ν(C=O) band to a lower frequency in the spectrum of the complex compared to the free ligand suggests the coordination of the carbonyl oxygen to the metal ion. mdpi.com Similarly, changes in the stretching frequency of the O-H group can indicate its involvement in chelation.

Table 3: Spectroscopic Changes upon Complexation of Quinolone Ligands

| Spectroscopic Technique | Observed Changes | Indication | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Shift in absorption bands, appearance of new charge-transfer bands | Metal-ligand interaction and complex formation | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to the metal | mdpi.com |

| Infrared (IR) Spectroscopy | Disappearance or shift of ν(O-H) | Deprotonation and coordination of the hydroxyl group |

Theoretical Insights into Bonding and Stability

Computational methods, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure and stability of the metal complexes. nih.gov These calculations can be used to optimize the geometry of the complexes and to analyze the nature of the metal-ligand bond. nih.gov

Theoretical studies can also predict the stability of different complexes. For instance, the binding energy of the complexes can be calculated, with more negative values indicating greater stability. nih.gov The order of stability of complexes with different metal ions can also be investigated. For example, with quinolone antibiotics, the stability of the chelates often follows the order: Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺. nih.gov This trend is consistent with the hard and soft acid-base (HSAB) principle, where hard acids like Al³⁺ and Fe³⁺ form more stable complexes with the hard oxygen donor atoms of the quinolone ligand.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

In Vitro Studies on Enzyme Inhibition Mechanisms

While direct in vitro studies on the enzyme inhibition of 4-Hydroxy-3-(phenylazo)-2-quinolone are not extensively documented in publicly available literature, the 4-hydroxy-2-quinolone scaffold is a key structural feature in a number of potent enzyme inhibitors. Research on derivatives of this core structure provides insights into its potential for enzyme-targeted activities.

For instance, a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of the H1047R mutant of phosphoinositide-3-kinase (PI3Kα). This suggests that the 4-hydroxy-2-quinolone moiety can serve as a foundational structure for developing inhibitors of key signaling enzymes implicated in cancer.

Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as inhibitors of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial agents. nih.govnih.gov In these studies, the 4-hydroxy-2-quinolone fragment was deemed essential for binding to the ATP-binding site of GyrB. nih.gov Molecular docking studies of these derivatives have highlighted the importance of the 4-hydroxyl group in forming crucial hydrogen bonds with amino acid residues within the enzyme's active site. nih.gov

These findings collectively suggest that the 4-hydroxy-2-quinolone core of the title compound is a promising pharmacophore for enzyme inhibition. The phenylazo substituent at the 3-position likely modulates the electronic properties and steric profile of the molecule, which would influence its binding affinity and selectivity for specific enzymes. Further in vitro screening of this compound against a panel of enzymes is warranted to elucidate its specific inhibitory activities.

Table 1: Enzyme Inhibition by Structurally Related 4-Hydroxy-2-quinolone Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Phosphoinositide-3-kinase (PI3Kα) | Selective inhibition of the H1047R mutant. |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase B (GyrB) | The 4-hydroxy-2-quinolone fragment is crucial for binding to the ATP-binding site. nih.gov |

DNA/RNA Binding Mechanisms (In Vitro, Theoretical)

Direct experimental or theoretical studies on the DNA or RNA binding of this compound are limited. However, the structural components of the molecule, namely the quinolone and azo moieties, suggest potential for such interactions.

Theoretical and experimental studies on other quinolone derivatives have demonstrated their ability to interact with DNA. researchgate.net The planar nature of the quinolone ring system allows for potential intercalation between DNA base pairs, a common binding mode for many flat aromatic molecules. researchgate.net The strength of this interaction can be influenced by the nature and position of substituents on the quinolone ring.

Furthermore, studies on metal complexes of azo-containing ligands have shown DNA binding activity. nih.gov For instance, copper(I) complexes of ligands with azo-hydrazo structures have been found to bind to DNA, with intercalation being a proposed mechanism. nih.gov The presence of the azo linkage in this compound introduces a region of electron density and planarity that could contribute to DNA binding.

Theoretical calculations on related systems suggest that π-π stacking interactions between the aromatic rings of the compound and the DNA bases are a likely driving force for binding. researchgate.net The formation of hydrogen bonds between the hydroxyl group of the quinolone and the phosphate (B84403) backbone or the bases of DNA could also stabilize such an interaction.

While these studies on related compounds provide a basis for hypothesizing that this compound may interact with DNA, dedicated in vitro binding assays (e.g., UV-Vis titration, fluorescence quenching, circular dichroism) and molecular modeling studies are necessary to confirm and characterize this potential interaction.

Antioxidant Mechanisms and Radical Scavenging Studies

The antioxidant potential of this compound can be inferred from the presence of the 4-hydroxy-quinolone moiety, which is a type of phenolic compound. Phenolic compounds are well-known for their ability to act as antioxidants through various mechanisms, primarily by scavenging free radicals.

The primary mechanism of radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring system. The ease of this hydrogen atom transfer is related to the O-H bond dissociation enthalpy (BDE), with a lower BDE indicating a greater antioxidant capacity.

Studies on the structure-activity relationships of phenolic antioxidants have shown that the number and position of hydroxyl groups on the aromatic ring significantly influence their radical scavenging ability. The presence of an intramolecular hydrogen bond, as might be possible in this compound between the 4-hydroxyl group and the adjacent azo nitrogen or the 2-keto group, can also affect the BDE and antioxidant activity.

The phenylazo group, being an electron-withdrawing group, could modulate the electron density on the quinolone ring and influence the stability of the resulting phenoxyl radical. Further experimental studies, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be required to quantify the antioxidant capacity of this compound and to elucidate the precise role of the phenylazo substituent in its antioxidant mechanism.

Photodynamic Activity Mechanisms (In Vitro, Theoretical)

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to cell death. nih.gov While there are no specific studies on the photodynamic activity of this compound, its chemical structure contains chromophores that could potentially absorb light and act as a photosensitizer.

The proposed mechanism for the photodynamic activity of a compound like this compound would involve the following steps:

Light Absorption: The molecule absorbs light of a specific wavelength, promoting it from its ground electronic state to an excited singlet state.

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

Energy Transfer (Type II Mechanism): The photosensitizer in its excited triplet state can transfer its energy to molecular oxygen (in its ground triplet state), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids.

Electron Transfer (Type I Mechanism): Alternatively, the excited triplet state photosensitizer can undergo electron transfer reactions with substrate molecules to produce radical ions, which can then react with oxygen to form other ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).

The quinolone and azo moieties both contain π-electron systems that are capable of absorbing light in the UV-visible region. The efficiency of a compound as a photosensitizer depends on factors such as its ability to absorb light at wavelengths that can penetrate tissue, the quantum yield of triplet state formation, and the efficiency of ROS generation.

Theoretical calculations could be employed to predict the absorption spectrum of this compound and to assess the energetic feasibility of intersystem crossing and energy/electron transfer to oxygen. In vitro studies involving irradiation of cells treated with the compound and subsequent measurement of ROS production and cell viability would be necessary to confirm its photodynamic activity.

Structure-Mutagenicity Relationships (Academic Perspective)

From an academic perspective, the structure of this compound raises considerations regarding its potential mutagenicity, primarily due to the presence of the azo linkage. Azo compounds, particularly those that can be metabolized to form aromatic amines, are a well-studied class of mutagens. nih.gov

The primary mechanism for the mutagenicity of many azo dyes involves the reductive cleavage of the azo bond (−N=N−) to form two aromatic amines. nih.gov This reduction can be carried out by azoreductase enzymes present in the liver and in the gut microbiota. acs.org The resulting aromatic amines can then undergo metabolic activation, for example, by cytochrome P450 enzymes in the liver, to form reactive electrophilic species that can bind to DNA, forming DNA adducts. nih.gov These adducts can lead to mutations during DNA replication if not repaired.

Structure-activity relationship studies on azo dyes have shown that the presence and position of certain substituents on the aromatic rings can significantly influence their mutagenic activity. nih.gov For example, sulfonation of the aromatic rings generally decreases mutagenicity, while the presence of amino or nitro groups can be associated with increased mutagenic potential. nih.gov

To definitively assess the mutagenicity of this compound, standard mutagenicity assays, such as the Ames test (Salmonella/microsome assay), would be required. This test would evaluate the compound's ability to induce mutations in various bacterial strains, both with and without metabolic activation (S9 mix), to account for the formation of mutagenic metabolites.

Advanced Applications in Materials Science and Analytical Chemistry

Functional Dyes and Pigments for Advanced Materials

The compound and its derivatives serve as high-performance disperse dyes, particularly for synthetic fibers. The presence of the phenylazo group is responsible for its color, while the quinolone moiety influences its dyeing properties and fastness.

Research has extensively focused on the application of 3-arylazo-4-hydroxy-quinolin-2(1H)-one dyes, which are structurally very similar to the target compound, on polyester (B1180765) fabrics. orientjchem.org When applied to polyester, these dyes yield a variety of shades including grey, yellow, orange, and brown. orientjchem.org The dyeing process is typically carried out using high-temperature, high-pressure (HTHP) methods, which are standard for disperse dyes on polyester to ensure proper dye diffusion into the fiber matrix. researchgate.netresearchgate.net The exhaustion values, which indicate the percentage of dye that transfers from the dyebath to the fabric, have been reported as ranging from poor to excellent for these dyes on polyester. orientjchem.org

Azo dyes containing a quinoline (B57606) nucleus have also been successfully applied as disperse dyes to nylon fibers. researchgate.net Studies on related monoazo disperse dyes on nylon fabric show they produce light yellow to reddish-pink shades with good depth and levelness. researchgate.net While specific studies on 4-Hydroxy-3-(phenylazo)-2-quinolone for wool and silk are less common, the general class of azo dyes can be used on these protein fibers, typically as acid or metal-complex dyes.

Dyeing Characteristics of 3-Arylazo-4-hydroxy-1-phenyl quinolin-2[1H]-one Dyes on Polyester

| Substituent on Phenylazo Group | Shade on Polyester | Exhaustion (%) |

|---|---|---|

| H (Unsubstituted) | Yellow | 70.5 |

| 2-CH₃ | Yellow | 72.1 |

| 4-Cl | Yellow | 75.3 |

| 4-NO₂ | Orange | 78.4 |

| 2,5-Cl₂ | Brown | 80.2 |

Data sourced from a study on 3-arylazo-4-hydroxy-1-phenyl quinolin-2[1H]-ones, closely related derivatives of the subject compound. orientjchem.org

The color of this compound and its derivatives is determined by the electronic transitions within the molecule's extended π-conjugated system. The specific shade can be engineered by introducing different substituent groups onto the phenylazo portion of the molecule. orientjchem.org For instance, the introduction of an electron-withdrawing group like a nitro group (–NO₂) can cause a bathochromic shift (a shift to a longer wavelength), resulting in deeper colors such as orange or red compared to the yellow of the unsubstituted compound. orientjchem.org

The photophysical behavior of these dyes is also influenced by the surrounding environment. Studies on structurally similar 8-hydroxyquinoline (B1678124) azo dyes show they exhibit solvatochromism, where the color changes with the polarity of the solvent. rsc.org A shift to a more polar solvent like methanol (B129727) can cause a bathochromic shift in the absorption spectrum. rsc.org This property is crucial for applications where color tuning is desired. The tautomeric equilibrium between the azo and hydrazone forms, which can be influenced by both substituents and solvents, also plays a significant role in the final color and spectral properties of the dye. rsc.org

A critical measure of a functional dye is its ability to withstand environmental factors like light and washing. For disperse dyes based on the 3-arylazo-4-hydroxy-1-phenyl quinolin-2[1H]-one system applied to polyester, the fastness properties have been systematically evaluated. orientjchem.org These dyes generally exhibit very good to excellent wash fastness, indicating strong adhesion and stability within the polyester fibers. orientjchem.orgscribd.com However, their light fastness ranges from poor to good, depending on the specific chemical structure. orientjchem.org

Other related quinazolinone-based azo dyes also show moderate to very good light fastness and good to excellent washing and rubbing fastness on polyester. scribd.comresearchgate.net The use of ultrasonic energy in the dyeing process has been shown to improve fastness properties for some azo disperse dyes on polyester. mdpi.com

Fastness Properties of 3-Arylazo-4-hydroxy-1-phenyl quinolin-2[1H]-one Dyes on Polyester

| Substituent on Phenylazo Group | Light Fastness (Rating 1-8) | Wash Fastness (Rating 1-5) |

|---|---|---|

| H (Unsubstituted) | 4 | 5 |

| 2-CH₃ | 3-4 | 4-5 |

| 4-Cl | 3 | 5 |

| 4-NO₂ | 2-3 | 5 |

| 2,5-Cl₂ | 4-5 | 4 |

Data sourced from a study on 3-arylazo-4-hydroxy-1-phenyl quinolin-2[1H]-ones. orientjchem.org Light fastness is rated on a scale of 1 (poor) to 8 (excellent). Wash fastness is rated on a scale of 1 (poor) to 5 (excellent).

Textiles dyed with azo dyes can offer significant protection against harmful ultraviolet (UV) radiation. The ability of a fabric to block UV rays is quantified by the Ultraviolet Protection Factor (UPF). Dyeing fabrics, including cotton and polyester, dramatically increases their UPF. acs.orgscientific.netresearchgate.net The level of protection depends on the dye's chemical structure, its concentration (depth of shade), and its ability to absorb UV radiation. researchgate.net

Studies on various azo dyes have shown that they can increase the UPF of fabrics to levels rated as "excellent". mdpi.comresearchgate.net For example, polyester fabrics dyed with certain azo disperse dyes were found to block 96-97% of UV radiation. researchgate.net Quinazolinone-based reactive disperse dyes have also demonstrated the ability to provide outstanding UV protection to fabrics. ekb.eg The color itself is a factor; darker shades and certain hues like red may offer better protection because the dyestuff absorbs more radiation in the UVB wavelength range. researchgate.net Given that this compound is an azo dye, it is expected to enhance the UV-protective properties of textiles it is applied to, a key function for modern performance fabrics. sci-hub.senih.gov

Development of Chemo- and Biosensors for Specific Analytes

The quinoline nucleus, particularly when functionalized, is a well-known fluorophore and chromophore that can act as a binding site for analytes. nanobioletters.com The combination of a quinoline unit with an azo group creates a highly effective scaffold for chemosensors, where binding to an analyte triggers a detectable change in color (colorimetric) or fluorescence. rsc.org

The 4-hydroxy-2-quinolone structure, combined with the azo linkage, provides ideal nitrogen and oxygen donor atoms for chelating metal ions. Quinoline-based fluorescent probes have been extensively developed for the highly selective and sensitive detection of zinc ions (Zn²⁺). nanobioletters.comresearchgate.netnih.govnih.gov The detection mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of Zn²⁺ to the sensor molecule restricts internal molecular motion and "turns on" a strong fluorescent signal. nih.govresearchgate.net

Numerous studies on related quinoline derivatives demonstrate this capability. For example, a 2-(quinolin-2-yl)quinazolin-4(3H)-one sensor shows a selective 'turn-on' fluorescence for Zn²⁺. researchgate.net Similarly, 8-carboxamidoquinoline derivatives have been investigated as effective labels for zinc detection. researchgate.netukm.my The binding typically occurs in a 1:1 stoichiometry between the sensor molecule and the Zn²⁺ ion. researchgate.netresearchgate.net

Beyond fluorescence, related azo-quinoline compounds serve as colorimetric sensors. Azo derivatives of 8-hydroxyquinoline have been reported as colorimetric chemosensors for nickel (Ni²⁺), where binding induces a significant color change from orange to violet. rsc.orgresearchgate.netnih.gov This demonstrates that the core structure is versatile for detecting various transition metal ions. While specific reports on this compound for mercury (Hg²⁺) detection are not detailed, the established success of this chemical family in sensing other heavy metal ions like Ni²⁺ and Zn²⁺ points to its strong potential in this area. rsc.orgnih.gov

Examples of Quinoline-Based Chemosensors for Metal Ion Detection

| Sensor Base Structure | Target Ion | Detection Method | Detection Limit |

|---|---|---|---|

| Quinoline-based Acyl Hydrazone | Zn²⁺ | Fluorescence ("Turn-on") | Not Specified |

| 2-(Quinolin-2-yl)quinazolin-4(3H)-one | Zn²⁺ | Fluorescence ("Turn-on") | Not Specified |

| 8-Hydroxyquinoline Azo Dye | Ni²⁺ | Colorimetric | 0.012–0.038 µM |

| Quinoline-based (XYQ) | Zn²⁺ | Fluorescence ("Turn-on") | 0.53 µM |

Data sourced from studies on various quinoline-based chemosensors. rsc.orgnih.govresearchgate.netmdpi.com

Detection of Organic Molecules (e.g., Pesticides)

There is currently no available scientific literature demonstrating the use of this compound for the detection of organic molecules such as pesticides. Azo compounds are known for their chromophoric properties, and it is conceivable that the interaction of the phenylazo group with certain pesticide molecules could lead to a detectable color change. However, without experimental data, this remains a hypothetical application.

Sensing Mechanisms (Colorimetric, Fluorescent 'Turn-on')

The potential for this compound to act as a colorimetric or fluorescent sensor is an area ripe for investigation. The azo moiety provides a basis for colorimetric sensing, where binding to an analyte could perturb the π-electron system and result in a visible color shift.

For fluorescent 'turn-on' sensing, the compound would need to be initially non-fluorescent or weakly fluorescent, with fluorescence being initiated or significantly enhanced upon interaction with a target molecule. This mechanism often involves processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). While other quinoline-based structures have been developed as 'turn-on' fluorescent sensors for various ions and molecules, no such studies have been reported for this compound.

Optoelectronic and Photovoltaic Applications (Material Science Perspective)

The application of quinoline derivatives in optoelectronics, particularly in dye-sensitized solar cells (DSSCs), is an active area of research. These compounds can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. The azo group in this compound could potentially enhance its light-harvesting properties in the visible region of the spectrum.

However, a review of the current literature reveals no specific data on the optoelectronic or photovoltaic performance of this compound. Key parameters such as its absorption spectrum, molar extinction coefficient, HOMO/LUMO energy levels, and power conversion efficiency in a solar cell device have not been reported.

Analytical Reagents for Extraction and Separation

Quinolone derivatives have been explored as analytical reagents for the extraction and separation of metal ions. The nitrogen and oxygen atoms in the quinolone ring can act as coordination sites. The phenylazo group could potentially modify the selectivity and extraction efficiency of the molecule for certain analytes.

Despite this potential, there are no published studies detailing the use of this compound as a reagent for the extraction and separation of any specific compounds, organic or inorganic.

Catalytic Systems and Applications

As with the other potential applications, there is a notable absence of research on the use of this compound in any catalytic systems. Its potential to catalyze specific reactions remains to be explored.

Structure Property Relationships Spr and Structure Activity Relationships Sar

Correlation between Molecular Structure and Spectroscopic Properties

A key structural feature of 4-Hydroxy-3-(phenylazo)-2-quinolone is its existence in a tautomeric equilibrium between the azo-enol form and the keto-hydrazone form. This equilibrium is a determining factor in its spectroscopic characteristics. The term "phenylazo" denotes its synthetic origin via azo coupling, but the actual dominant structure is often the more stable hydrazone form. purdue.edu This azo-hydrazone tautomerism is readily studied using various spectroscopic techniques.

Azo-Hydrazone Tautomerism: The molecule can be described as either the tris(azo-enol) form or the tris(keto-hydrazone) form. purdue.edu This balance is delicate and can be influenced by the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to investigate this tautomerism. The presence of a signal for the hydrazone proton, which can be confirmed by hydrogen-deuterium exchange, is evidence for the hydrazone structure. rsc.org In related 4-hydroxy-2-quinolone structures, the proton of the 4-OH group can be highly deshielded, appearing at very low fields (16-17 ppm) in ¹H-NMR spectra due to strong intramolecular hydrogen bonding with an adjacent carbonyl group. nih.gov The absence of a highly deshielded proton around 14 ppm can confirm that coupling has not occurred at the position vicinal to the hydroxyl group. goums.ac.ir

Infrared (IR) Spectroscopy: The IR spectrum provides distinct clues about the dominant tautomeric form. For instance, the presence of absorption bands corresponding to C=O and C-O functional groups is indicative of the azo/hydrazone tautomeric equilibrium. goums.ac.ir In related 4-hydroxy-2-quinolone analogs, characteristic signals in ¹³C NMR around 174 and 161 ppm indicate the C-4 and C-2 carbons of the quinolone ring, respectively. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds are sensitive to the tautomeric equilibrium. Changes in pH or solvent polarity can shift the equilibrium, leading to observable changes in the UV-Vis spectrum, a phenomenon known as solvatochromism. rsc.orgwalisongo.ac.id This makes UV-Vis spectroscopy a valuable technique for studying the conditions that favor one tautomer over the other.

| Spectroscopic Technique | Key Feature | Structural Interpretation |

| ¹H NMR | Deshielded proton signal (16-17 ppm) | Intramolecular H-bond of 4-OH group nih.gov |

| Presence of hydrazone proton signal | Evidence of keto-hydrazone tautomer rsc.org | |

| ¹³C NMR | Signals around 174 ppm and 161 ppm | C-4 and C-2 of the quinolone ring nih.gov |

| IR Spectroscopy | Bands for C=O and C-O groups | Azo/hydrazone tautomeric equilibrium goums.ac.ir |

| UV-Vis Spectroscopy | Shift in absorption maxima with pH/solvent | Indicates a shift in tautomeric equilibrium rsc.orgwalisongo.ac.id |

Influence of Substituents on Electronic and Optical Properties

The introduction of different substituent groups onto the phenyl or quinolone rings of the core structure dramatically impacts its electronic and optical properties. These modifications are crucial for tuning the molecule for specific applications.

The electronic nature of the substituent dictates its effect on the azo-hydrazone equilibrium.

Electron-withdrawing groups (e.g., nitro, -NO₂) tend to favor the hydrazone form. goums.ac.ir These groups increase the acidity of the phenolic proton, stabilizing the hydrazone tautomer. This stabilization can also be achieved through the formation of additional intramolecular hydrogen bonds, for example, with an ortho-nitro group. goums.ac.ir

Electron-donating groups (e.g., methyl, -CH₃) generally shift the equilibrium towards the azo form. goums.ac.ir

These electronic perturbations directly translate to changes in optical properties, such as the maximum absorption wavelength (λmax). For example, attaching a strong electron-withdrawing nitro group can cause a significant bathochromic (red) shift in the absorption spectrum, changing the perceived color of the dye. walisongo.ac.id In a study of related phenylazoquinolin-8-ol dyes, a nitro-substituted compound exhibited the highest absorption maximum (550 nm) in basic conditions, consistent with the strong electron-withdrawing effect. walisongo.ac.id

Furthermore, structure-activity relationship studies on related 4-hydroxy-2-quinolone analogs have shown that substituents significantly affect their biological activities. For instance, the type and position of halogen substituents (e.g., bromine) and the length of alkyl chains can have a dramatic impact on antimicrobial and antifungal activities. nih.gov

| Substituent Type | Influence on Tautomerism | Effect on Optical Properties (λmax) |

| **Electron-Withdrawing (e.g., -NO₂) ** | Favors Hydrazone form goums.ac.ir | Bathochromic (red) shift walisongo.ac.id |

| Electron-Donating (e.g., -CH₃) | Favors Azo form goums.ac.ir | Hypsochromic (blue) shift (relative to EWG) |

Relationship between Structure and Complexation Behavior

The structure of this compound, particularly its ability to exist in different tautomeric forms and the presence of nitrogen and oxygen donor atoms, makes it an effective ligand for complexing with metal ions. The related compound 8-hydroxyquinoline (B1678124) is a well-known chelating agent, highlighting the inherent ionophoric properties of this structural class. walisongo.ac.id

The complexation process can influence and even control the azo-hydrazone tautomeric equilibrium. Research has shown that the formation of a metal complex can lock the ligand into a specific tautomeric form. rsc.org For example, a study demonstrated the formation of a neutral dinuclear copper complex where all the ligand molecules were forced into the azo form upon coordination, a fact evidenced by UV-visible spectra. rsc.org This ability to switch tautomeric forms upon metal binding is a key feature of its coordination chemistry. The specific geometry of the complex and the coordination environment are dictated by the metal ion and the steric and electronic properties of the substituents on the ligand.

Theoretical Models for Predicting Performance Characteristics

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the properties and behavior of this compound and its derivatives. rsc.org These models provide deep insights into structure-property relationships at the molecular level.

DFT calculations are widely used to:

Determine Molecular Geometry and Stability: DFT can optimize the geometrical structures of the different tautomers (azo vs. hydrazone) and predict their relative stabilities in various environments (gas phase, different solvents). purdue.edunih.gov For example, calculations have shown that the hydrazone form is often strongly favored in polar solvents due to stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org

Simulate Spectroscopic Data: Theoretical calculations can predict IR and NMR spectra, which can then be compared with experimental data to confirm structural assignments. nih.gov

Analyze Electronic Properties: DFT is used to compute a wide range of electronic parameters. Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand charge transfer within the molecule and its reactivity. nih.govresearchgate.net Other calculated parameters include the molecular electrostatic potential (MEP), chemical potential, chemical hardness and softness, and the electrophilicity index, which together characterize the molecule's reactivity and interaction potential. nih.govrsc.org

Predict Optical Properties: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecules, helping to understand the influence of substituents on color and optical properties. nih.govrsc.org

These theoretical models allow for the in silico design of new derivatives with desired performance characteristics, guiding synthetic efforts and accelerating the discovery of new functional materials.

| Theoretical Method | Application | Predicted Properties |

| DFT | Geometry Optimization | Stable tautomeric forms, bond lengths, bond angles nih.govresearchgate.net |

| FMO Analysis | HOMO-LUMO energy gap, charge transfer, reactivity nih.gov | |

| Reactivity Descriptors | Chemical hardness, softness, electrophilicity nih.gov | |

| TD-DFT | Electronic Spectra Simulation | UV-Vis absorption wavelengths (λmax) rsc.org |

| DFT/NBO | Bonding Analysis | Donor-acceptor interactions, resonance stabilization rsc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Innovations in Green Synthesis and Sustainable Production Methods

Key advancements in green synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govnih.gov Protocols have been developed for the microwave-assisted coupling of nitroarenes and aromatic amines to rapidly produce azo dyes. nih.govbohrium.com For instance, a microwave-assisted route for synthesizing unsymmetrical azo dyes achieved yields of up to 97% within minutes. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can promote chemical reactions, offering another energy-efficient alternative to traditional methods. researchgate.netmdpi.com It has been successfully used in the synthesis of various quinoline (B57606) derivatives. researchgate.net

Catalyst-Free and Eco-Friendly Catalysis: Research is ongoing to develop synthetic routes that operate without a catalyst or use non-toxic, reusable catalysts. researchgate.netresearchgate.net Bismuth chloride (BiCl3), a non-corrosive and low-cost Lewis acid, has been effectively used as a catalyst for synthesizing 4-hydroxy-2-quinolone analogues under microwave irradiation, with yields ranging from 51–71%. rsc.orgnih.gov

Solvent-Free and Grinding Methods: "Grindstone chemistry" represents a solvent-free approach where reactants are ground together, offering an environmentally friendly and efficient process. longdom.org This method has been applied to the synthesis of azo dyes at room temperature. longdom.org

Continuous Production Processes: Shifting from batch to continuous manufacturing for azo dyes can significantly lower production costs, reduce the plant footprint, and decrease water usage, contributing to a more sustainable industrial process. rsc.org